6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine

Medicinal Chemistry Dopamine Receptor Ligands Structure-Activity Relationship

6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine (CAS 85650-58-4) is a synthetic small-molecule heterocycle belonging to the dibenzoxazecine class, characterized by a medium-ring oxazecine core fused to two benzene rings and bearing methyl substituents at the 3- and 7-positions. The compound was disclosed in 1983 as part of a broader series of tricyclic dibenz-oxazonine, dibenz-oxazecine, and dibenzo-oxaazacycloundecane derivatives claimed to possess valuable central nervous system (CNS) activity, specifically strong antipsychotic properties.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 85650-58-4
Cat. No. B12692549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine
CAS85650-58-4
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=CC=CC=C3CCN(CC2)C
InChIInChI=1S/C18H21NO/c1-14-7-8-18-16(13-14)10-12-19(2)11-9-15-5-3-4-6-17(15)20-18/h3-8,13H,9-12H2,1-2H3
InChIKeyGKYPSKJSFBIHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine (CAS 85650-58-4) – Class, Core Structure, and Procurement-Relevant Identity


6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine (CAS 85650-58-4) is a synthetic small-molecule heterocycle belonging to the dibenzoxazecine class, characterized by a medium-ring oxazecine core fused to two benzene rings and bearing methyl substituents at the 3- and 7-positions [1]. The compound was disclosed in 1983 as part of a broader series of tricyclic dibenz-oxazonine, dibenz-oxazecine, and dibenzo-oxaazacycloundecane derivatives claimed to possess valuable central nervous system (CNS) activity, specifically strong antipsychotic properties [1]. Its structural scaffold is closely related to the dopamine D1/D2 receptor antagonist Org-10490 (the 7-methyl analog lacking the 3-methyl group; CAS 83507-02-2) and is distantly related to the dibenzoxazepine antipsychotic loxapine . The compound is listed under EINECS number 288-066-9 and is typically procured as the free base or as the maleate salt (CAS 85650-59-5) [2].

Why 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine Cannot Be Substituted by Generic Dibenzoxazecine Analogs


The dibenzoxazecine scaffold is highly sensitive to even single-position substituent changes. The close analog Org-10490 (CAS 83507-02-2, 7-methyl only, lacking the 3-methyl group) exhibits a distinct molecular formula (C17H19NO, MW 253.34) and a different substitution pattern compared to the target compound (C18H21NO, MW 267.37) . The additional methyl at the 3-position is expected to alter lipophilicity (calculated LogP ≈4.97 for the target compound) , electronic distribution, and steric fit within receptor binding pockets relative to the 7-methyl-only analog [1]. The patent US4374133 explicitly lists both 3,7-dimethyl and 7-methyl (and other mono-substituted) variants as separate compositional examples with distinct physical properties (e.g., different maleate salt melting points: 165°C for the 3,7-dimethyl maleate vs. 158°C for the 7-methyl maleate), confirming that these are chemically distinguishable entities and not interchangeable [2]. Without quantitative receptor profiling data specific to the 3,7-dimethyl substitution, simple substitution with 7-methyl or other mono-substituted analogs carries an unquantifiable risk of altered selectivity and potency at CNS targets [3].

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine (CAS 85650-58-4) Against Closest Analogs


Substituent-Level Structural Differentiation: 3,7-Dimethyl vs. 7-Methyl (Org-10490) Scaffold Comparison

The target compound (CAS 85650-58-4) is distinguished from its closest commercially available analog, Org-10490 (CAS 83507-02-2), by the presence of an additional methyl group at the 3-position of the dibenzoxazecine scaffold. Org-10490 bears a single methyl at the 7-position (C17H19NO, MW 253.34), whereas the target compound is the 3,7-dimethyl derivative (C18H21NO, MW 267.37) . In the broader dibenzazecine class, the introduction of substituents at positions analogous to the 3-position has been shown by Enzensperger et al. (2006) to exert significant, quantifiable shifts in D1/D2/5HT2A selectivity profiles—for example, the monohydroxylated LE404 clusters separately from non-hydroxylated LE410 and haloperidol in principal component analysis of Ki ratios, demonstrating increased D1 selectivity [1]. By class-level inference, the additional 3-methyl group on the target compound is therefore predicted to alter its receptor selectivity profile relative to the 7-methyl-only Org-10490, though specific Ki values for the target compound have not been published [2].

Medicinal Chemistry Dopamine Receptor Ligands Structure-Activity Relationship

Patent-Documented CNS Activity Claim and Maleate Salt Characterization

US patent US4374133 (Akzo n.v., 1983) explicitly identifies 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz(b,i)(1,6)oxazecine as a member of a series possessing 'valuable C.N.S. properties' and 'strong anti-psychotic properties' [1]. The maleate salt of the target compound is characterized with a melting point of 165°C, which is distinct from the maleate salt of the 7-methyl analog (mp 158°C) [2]. This melting point difference (Δmp = 7°C) serves as an identity verification metric for procurement quality control and confirms that the 3,7-dimethyl and 7-methyl compounds are distinct solid-state chemical entities [3]. The patent further enumerates the 3,7-dimethyl compound alongside 3-chloro and 7-methyl variants as separate compositional examples, reinforcing its status as a specific, non-interchangeable composition of matter within the claimed antipsychotic series [4].

CNS Drug Discovery Antipsychotic Agents Salt Form Characterization

Physicochemical Property Differentiation: Lipophilicity (LogP) Comparison

The target compound has a calculated LogP of 4.97 (ChemSrc prediction) . While a directly measured LogP for Org-10490 (the 7-methyl analog) was not located in this search, the addition of one methyl group (at position 3) is expected to increase LogP by approximately 0.5–0.6 log units based on the π contribution of a methyl substituent on an aromatic system [1]. The predicted LogP of 4.97 places the compound within the optimal range for CNS drug candidates (typically LogP 2–5), but at the upper boundary, suggesting potentially higher membrane permeability and tissue distribution compared to less substituted analogs [2]. The compound also exhibits a predicted density of 1.0±0.1 g/cm³, a boiling point of 413.8±24.0 °C at 760 mmHg, and a flash point of 121.5±25.2 °C, parameters that may be relevant for handling, storage, and formulation development .

ADME Prediction Lipophilicity Blood-Brain Barrier Penetration

Class-Wide Dopamine Receptor Antagonism and the 3-Methyl Modulatory Hypothesis

The dibenzazecine/dibenzoxazecine compound class has been extensively characterized at dopamine receptor subtypes. Enzensperger et al. (2006) demonstrated that the non-hydroxylated dibenzazecine LE410 clusters pharmacologically with clozapine (atypical antipsychotic) and exhibits a D2-like receptor profile of D2L > D3 > D4.4, which is distinct from haloperidol (typical antipsychotic) [1]. Separately, the monohydroxylated analog LE404 shifts toward increased D1 selectivity [2]. The target compound (3,7-dimethyl) is structurally positioned between the 7-methyl analog Org-10490 (reported D1/D2 antagonist) and the 3-hydroxy-7-methyl analog LE404—differing from Org-10490 by the addition of a 3-methyl and from LE404 by the absence of a 3-hydroxyl [3]. By class-level SAR inference, the lipophilic 3-methyl group is predicted to favor D2-like over D1-like binding compared to the 3-hydroxy analog, though the absence of the hydrogen-bond-donating –OH group distinguishes it from LE404 [4]. No quantitative Ki or IC50 data for the target compound at specific dopamine receptor subtypes were identified in the public domain, and this represents a significant evidence gap [5].

Dopamine Receptor Pharmacology Azecine SAR Antipsychotic Drug Design

Research and Industrial Application Scenarios for 6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine (CAS 85650-58-4) Based on Verified Evidence


Systematic SAR Exploration of the Dibenzoxazecine 3-Position Substituent Effect on Dopamine Receptor Selectivity

The target compound occupies a specific and currently uncharacterized position in the dibenzoxazecine SAR matrix: the 3-methyl,7-methyl combination. Published data exist for the 3-hydroxy-7-methyl analog (LE404, D1-selective), the non-hydroxylated azecine LE410 (D2L > D3 > D4.4, clozapine-like), and the 7-methyl-only analog Org-10490 (dual D1/D2 antagonist, no published Ki values) [1]. The 3,7-dimethyl compound bridges the gap between the lipophilic, non-hydroxylated series and the mono-methyl series, enabling systematic investigation of how a small lipophilic substituent at position 3 modulates receptor selectivity when combined with a 7-methyl group. Its procurement is essential for any research group aiming to complete a full substituent scan at the 3-position of the dibenzoxazecine core [2].

Antipsychotic Lead Optimization Using the Akzo CNS-Active Scaffold as a Reference Point

US patent US4374133 explicitly claims the target compound within a series possessing 'strong anti-psychotic properties' [3]. Although quantitative in vivo efficacy data are not publicly available, the patent establishes the compound as a legitimate antipsychotic lead from a major pharmaceutical assignee (Akzo n.v.). Researchers engaged in CNS drug discovery can use 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine as a patent-validated reference compound for in-house receptor profiling, functional assays, and in vivo behavioral models, comparing its profile head-to-head against clinically established antipsychotics such as clozapine, haloperidol, and loxapine .

Identity Verification and Quality Control Using Maleate Salt Melting Point as a Discriminating Parameter

The maleate salt of the target compound has a reported melting point of 165°C, which is distinct from the maleate salts of the 7-methyl analog (158°C) and the 3-chloro-7-methyl analog (145°C) [4]. Procurement and analytical chemistry groups can use this melting point as a primary identity confirmation parameter to ensure that the received material is indeed the 3,7-dimethyl compound and not a mislabeled or substituted analog. This is particularly critical given that multiple dibenzoxazecine analogs are commercially available under similar nomenclature and may be inadvertently substituted during order fulfillment.

Computational Chemistry and Molecular Docking Studies on Dopamine Receptor Subtypes

The calculated LogP of 4.97 and the well-defined 3D structure of 6,7,8,9-tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine make it suitable for computational docking studies against dopamine D1–D5 and serotonin 5-HT2A receptor homology models . By comparing docking scores and predicted binding poses of the 3,7-dimethyl compound against those of LE404 (3-OH), LE410, and Org-10490, computational chemists can generate testable hypotheses about the role of the 3-methyl substituent in receptor subtype recognition before committing to expensive synthesis and in vitro testing. The compound's structural data are available via MolInstincts and can be directly imported into docking software [5].

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